![molecular formula C9H8ClN5S B1208945 Tizanidine CAS No. 51322-75-9](/img/structure/B1208945.png)
Tizanidine
Overview
Description
Tizanidine is a central alpha-2 adrenoceptor agonist and a myotonolytic agent primarily used in the treatment of spasticity associated with cerebral or spinal injury. It is known for its potent action in affecting spinal polysynaptic reflexes, primarily through the agonistic activity at noradrenergic α2 receptors. This results in both direct impairment of excitatory amino acid release from spinal interneurons and inhibition of facilitatory coeruleospinal pathways. Despite its structural and biochemical similarity to clonidine, its cardiovascular properties are mild and transitory relative to its muscle relaxant activity (Wagstaff & Bryson, 1997).
Synthesis Analysis
This compound hydrochloride is synthesized from 4-chloro-2-nitroaniline through a multi-step process. The synthesis involves reduction with Zn/NaOH, cyclization, nitration, and reduction of the nitro group with Fe/HOAc to afford 5-chloro-4-amino-2,1,3-benzothiadiazole. This compound is then subjected to condensation with 1-acetyl-2-imidazolidinone, followed by hydrolysis and HCl salt formation, yielding an overall yield of 46% (Deng Yong, 2005). An improved synthesis method has also been reported, achieving a total yield of 52.4% (Deng Yong, 2006).
Molecular Structure Analysis
The molecular structure of this compound (5CDIBTA) has been analyzed using spectroscopic techniques and semi-empirical molecular calculations. Studies utilizing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTR) spectral analysis, along with density functional theory (DFT) calculations, have provided detailed interpretations of the compound's vibrational spectra. This analysis includes the calculation of potential energy distribution (PED), individual atomic charges, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and thermodynamic properties. The electric dipole moment and the first hyperpolarizability values of this compound have also been computed (Sheela et al., 2015).
Chemical Reactions and Properties
This compound hydrochloride has been subjected to various analytical studies to understand its chemical reactions and properties. For instance, a stability-indicating high-performance thin-layer chromatographic method was developed for the analysis of this compound hydrochloride in bulk and formulation, demonstrating its stability under certain conditions and susceptibility to oxidation (Mahadik et al., 2003).
Physical Properties Analysis
The physical properties of this compound, particularly in terms of its pharmacokinetics and metabolism, have been extensively studied. This compound is metabolized mainly by cytochrome P450 1A2, and its oral bioavailability is relatively low. Studies have also highlighted how certain inhibitors can affect its metabolism (Granfors et al., 2004).
Chemical Properties Analysis
In-depth analysis of this compound's chemical properties has been conducted through various methods, including liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). These studies have validated methods for the assay of this compound, providing insights into its chemical stability, quantification, and degradation products (Nirogi et al., 2006).
Scientific Research Applications
Management of Spasticity
Tizanidine is widely recognized for its effectiveness in managing spasticity related to multiple sclerosis (MS), stroke, and spinal cord injury (SCI). It functions as an imidazoline central α2-adrenoceptor agonist. Clinical trials have shown its efficacy to be comparable to baclofen or diazepam, with a favorable global tolerability profile. Additionally, there's evidence suggesting the successful use of this compound monotherapy in spasticity management, and a case study indicated that combination therapy (this compound with baclofen) can effectively control spasticity while managing dose-dependent adverse events, though more research is needed for confirmation (Kamen, Henney, & Runyan, 2008).
Pain Syndromes and Anti-Inflammatory Effects
This compound has shown potential in treating pain syndromes like myofascial pain, lower back pain, and trigeminal neuralgia. It also exhibits analgesic and anti-inflammatory effects in combination with non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their effectiveness while improving gastrointestinal tolerability. This suggests a novel approach for treating nociceptive and inflammatory conditions with improved NSAID tolerability (Jain, Kulkarni, & Singh, 2002).
Emerging Indications
Recent studies have expanded the understanding of this compound's clinical applications. It has been demonstrated to be effective in the management of muscle spasticity due to MS, acquired brain injury, or spinal cord injury. Beyond this, it is clinically effective in various pain syndromes, including myofascial pain, lower back pain, and trigeminal neuralgia. The findings indicate that this compound hydrochloride is particularly useful in patients suffering from spasticity caused by MS, acquired brain injury, or spinal cord injury, and it can also aid those with chronic neck and/or lower back pain with a myofascial component to their pain (Malanga, Reiter, & Garay, 2008).
Other Clinical Applications
Additional research has investigated the use of this compound in various other clinical settings. This includes its role in treating refractory sleep disturbances in disabled children with spastic quadriplegia, where it showed improvement in sleep induction and maintenance (Tanaka et al., 2004). Another study evaluated the antidepressant and anticonvulsant activity of this compound in mice, indicating its potential utility in these areas as well (Patrick et al., 2022).
Mechanism of Action
Target of Action
Tizanidine is a potent, central-acting myotonolytic agent . Its primary targets are the alpha-2 adrenergic receptors . These receptors play a crucial role in the nervous system, particularly in the presynaptic inhibition of motor neurons .
Mode of Action
This compound interacts with its targets, the alpha-2 adrenergic receptors, by acting as an agonist . This interaction results in the presynaptic inhibition of excitatory neurotransmitters . This inhibition reduces the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the alpha-2 adrenergic receptor pathway . By acting as an agonist at these receptors, this compound increases presynaptic inhibition, reducing the release of excitatory neurotransmitters . This action primarily affects spinal polysynaptic reflexes , leading to a reduction in muscle spasticity .
Pharmacokinetics
This compound exhibits a bioavailability of approximately 40% . It is metabolized in the liver, primarily by the CYP1A2 enzyme . The elimination half-life of this compound is about 2.54 hours, while its inactive metabolites have a half-life of 20-40 hours . This compound is excreted through urine (60%) and feces (20%) .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, this compound decreases neuronal firing that promotes muscle spasms . This leads to a decrease in muscle tone and involuntary muscle contractions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body can affect this compound’s action. Concomitant use of this compound and moderate or potent CYP1A2 inhibitors is contraindicated . These inhibitors can increase the concentration of this compound in the body, potentially leading to adverse effects . Furthermore, the drug’s efficacy can be influenced by the individual’s metabolic rate, which can vary based on factors such as age, health status, and genetic factors .
properties
IUPAC Name |
5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDIVBRZNQMJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64461-82-1 (mono-hydrochloride) | |
Record name | Tizanidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023679 | |
Record name | Tizanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tizanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble, 1.33e-01 g/L | |
Record name | Tizanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tizanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Tizanidine reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites. This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm. The above reduction and excitatory neurotransmitter release results in presynaptic inhibition of motor neurons. The strongest effect of tizanidine has been shown to occur on spinal polysynaptic pathways. The anti-nociceptive and anticonvulsant activities of tizanidine may also be attributed to agonist action on Alpha-2 receptors. Tizanidine also binds with weaker affinity to the Alpha-1 receptors, explaining its slight and temporary effect on the cardiovascular system. | |
Record name | Tizanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS RN |
51322-75-9 | |
Record name | Tizanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51322-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tizanidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tizanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00697 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tizanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.400 | |
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Record name | TIZANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AI06C00GW | |
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Record name | Tizanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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